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Compound of Interest

Compound Name:
6-(Methylamino)pyrazine-2-

carboxylic acid

Cat. No.: B181394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 6-
(methylamino)pyrazine-2-carboxylic acid. Due to a lack of publicly available experimental

spectra for this specific compound, this guide presents predicted data based on the analysis of

analogous compounds and established principles of spectroscopic interpretation. It also

includes generalized experimental protocols for obtaining such data.

Molecular and Mass Spectrometry Data
Basic molecular information for 6-(methylamino)pyrazine-2-carboxylic acid is summarized

below. The mass spectrometry data is predicted.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b181394?utm_src=pdf-interest
https://www.benchchem.com/product/b181394?utm_src=pdf-body
https://www.benchchem.com/product/b181394?utm_src=pdf-body
https://www.benchchem.com/product/b181394?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/818291
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Molecular Formula C₆H₇N₃O₂

Monoisotopic Mass 153.05383 Da

Predicted ESI-MS m/z

[M+H]⁺ 154.06111

[M+Na]⁺ 176.04305

[M-H]⁻ 152.04655

Predicted Spectroscopic Data
The following tables outline the predicted Nuclear Magnetic Resonance (NMR) and Infrared

(IR) spectroscopic data for 6-(methylamino)pyrazine-2-carboxylic acid. These predictions

are based on the known spectral characteristics of pyrazine derivatives and carboxylic acids.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~13.0 Broad Singlet 1H -COOH

~8.4 Singlet 1H Pyrazine H

~7.9 Singlet 1H Pyrazine H

~7.0 Quartet 1H -NH-

~2.8 Doublet 3H -CH₃

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~167 C=O (Carboxylic Acid)

~158 Pyrazine C-NH

~145 Pyrazine C-COOH

~138 Pyrazine CH

~130 Pyrazine CH

~28 -CH₃

Predicted IR Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic Acid)

~3350 Medium N-H stretch

~1700 Strong C=O stretch (Carboxylic Acid)

~1600, ~1480 Medium-Strong
C=C and C=N stretching

(Pyrazine ring)

~1200 Medium-Strong C-O stretch

~1150 Medium C-N stretch

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic

compound like 6-(methylamino)pyrazine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a

deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15

ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the probe to the ¹³C frequency.

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.
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Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to produce the absorbance or transmittance spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The data is typically collected in the range of 4000-400 cm⁻¹.

Data Processing: Label the significant peaks in the spectrum.

Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):

Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent (e.g., methanol or

acetonitrile) to make a dilute solution (e.g., 1 mg/mL).

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in an

appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for

positive ion mode).

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a time-of-

flight (TOF) or quadrupole mass analyzer.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Acquire the mass spectrum in both positive and negative ion modes to observe different

adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

Set the mass range to be scanned (e.g., m/z 50-500).

Data Processing: Analyze the resulting spectrum to identify the molecular ion and any

characteristic fragment ions.
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Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound.

Compound Synthesis

Spectroscopic Analysis

Data Interpretation

Synthesis of 6-(Methylamino)pyrazine-2-carboxylic acid

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure ElucidationPurity Assessment

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. PubChemLite - 6-(methylamino)pyrazine-2-carboxylic acid (C6H7N3O2)
[pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. [Spectroscopic Data for 6-(Methylamino)pyrazine-2-
carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181394#spectroscopic-data-for-6-methylamino-
pyrazine-2-carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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